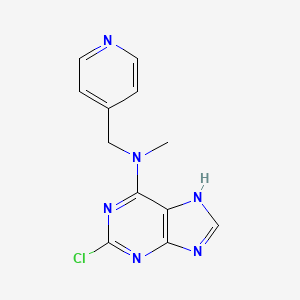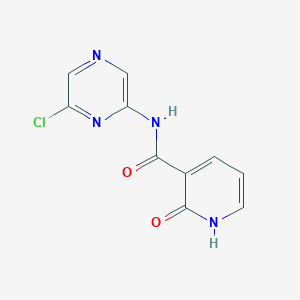![molecular formula C15H25N3 B6632218 N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B6632218.png)
N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine, commonly known as MPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medical research. MPPE is a synthetic compound that belongs to the class of piperidine-based compounds.
Mechanism of Action
The exact mechanism of action of MPPE is not fully understood. However, it is believed to act as a selective dopamine D3 receptor antagonist. This action is thought to contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
MPPE has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is thought to contribute to its antidepressant effects. MPPE has also been shown to reduce the levels of dopamine in the nucleus accumbens, which is thought to contribute to its anti-addictive effects.
Advantages and Limitations for Lab Experiments
MPPE has several advantages for use in lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. It has also been extensively studied for its pharmacological properties, making it a well-characterized compound. However, there are also limitations to its use in lab experiments. MPPE has a short half-life, which can make it difficult to study its long-term effects. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on MPPE. One area of interest is its potential use in the treatment of addiction. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of depression and anxiety. Additional studies are needed to determine its mechanism of action and to optimize its dosing regimen. Finally, there is interest in developing new compounds based on the structure of MPPE that may have improved pharmacological properties.
Synthesis Methods
MPPE is synthesized by the reaction of 6-methyl-3-pyridinemethanol and 1-benzyl-4-piperidone in the presence of a reducing agent. The reaction forms MPPE as a white crystalline powder with a purity of over 99%.
Scientific Research Applications
MPPE has been extensively studied for its potential use in medical research. It has been shown to have a variety of pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects. MPPE has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-3-16-10-14-6-8-18(9-7-14)12-15-5-4-13(2)17-11-15/h4-5,11,14,16H,3,6-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQFFGQUJGLDSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(CC1)CC2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6632141.png)

![2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid](/img/structure/B6632154.png)
![2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid](/img/structure/B6632161.png)
![3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6632168.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6632170.png)
![3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632180.png)

![N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine](/img/structure/B6632188.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B6632208.png)

![1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B6632225.png)

